molecular formula C13H19NO2 B7939526 N-(4-Isopropoxybenzyl)oxetan-3-amine

N-(4-Isopropoxybenzyl)oxetan-3-amine

Cat. No.: B7939526
M. Wt: 221.29 g/mol
InChI Key: LOSJEBVCYYHRLX-UHFFFAOYSA-N
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Description

N-(4-Isopropoxybenzyl)oxetan-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an oxetane ring, a four-membered cyclic ether known for its potential to improve the physicochemical properties of drug-like molecules. The integration of the oxetane moiety with a benzylamine scaffold makes it a valuable building block for constructing more complex structures. Researchers can utilize this compound as a synthetic intermediate in the development of novel therapeutic agents. Its structure suggests potential for use in creating molecular probes or candidates for pharmacological testing. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. For specific storage and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[(4-propan-2-yloxyphenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)16-13-5-3-11(4-6-13)7-14-12-8-15-9-12/h3-6,10,12,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSJEBVCYYHRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for oxetane derivatives often involve the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of lactones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: N-(4-Isopropoxybenzyl)oxetan-3-amine is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as drug candidates. The oxetane ring can enhance the physicochemical properties of drug molecules, such as solubility and metabolic stability .

Industry: In the materials science industry, oxetane derivatives are used in the development of new materials with unique properties. For example, they can be used in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-(4-Isopropoxybenzyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(4-Isopropoxybenzyl)oxetan-3-amine with related compounds:

Compound Name Substituent on Aromatic Ring Molecular Weight (g/mol) Key Structural Features LogP* (Estimated)
This compound 4-Isopropoxy 221.29 Oxetane ring; bulky lipophilic group ~2.5
N-(2-Chlorobenzyl)oxetan-3-amine 2-Chloro 197.66 Oxetane ring; electron-withdrawing Cl ~1.8
N-(4-Fluoro-2-iodophenyl)oxetan-3-amine 4-Fluoro, 2-Iodo 293.08 Halogenated; high molecular weight ~3.0
FG50 (VHL inhibitor) 4-(3-Methylpyrrole) 293.32 Oxetane-pyrrole hybrid; polar groups ~1.2

*LogP values are estimated based on substituent contributions.

Key Observations :

  • Halogen Effects : Fluorine and iodine in ’s compound enhance molecular weight and may enable applications in radiopharmaceuticals or imaging .
  • Hybrid Structures : FG50’s pyrrole-oxetane design demonstrates how polar groups can balance lipophilicity for target-specific interactions .

Q & A

Q. What are the common synthetic routes for N-(4-Isopropoxybenzyl)oxetan-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) formation of the oxetane ring via intramolecular cyclization of a precursor (e.g., epoxide or halohydrin under basic conditions) and (2) introduction of the 4-isopropoxybenzyl group via nucleophilic substitution. Reaction optimization, such as using transition metal catalysts (e.g., palladium) or continuous flow reactors, can improve efficiency and yield. Temperature and solvent polarity are critical for cyclization, while steric effects of the isopropoxy group may require prolonged reaction times .

Q. How is this compound characterized structurally?

Standard characterization includes NMR (¹H/¹³C) to confirm the oxetane ring and substituent positions, IR spectroscopy to identify functional groups (e.g., amine N-H stretches), and mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may be used if single crystals are obtained, though this is less common for lab-scale intermediates .

Q. What reactivity patterns are expected for the oxetane ring in this compound?

The strained oxetane ring is prone to ring-opening reactions under acidic or nucleophilic conditions. For example, treatment with strong acids (e.g., HCl) may yield secondary amines, while nucleophiles (e.g., Grignard reagents) could attack the electrophilic oxetane carbon. The 4-isopropoxybenzyl group may stabilize intermediates via resonance, altering reaction pathways compared to simpler oxetane derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction mechanisms of this compound?

Density functional theory (DFT) calculations can model the compound’s electron density distribution, HOMO-LUMO gaps, and transition states for reactions like ring-opening. For instance, the Colle-Salvetti correlation-energy formula, adapted into density-functional theory, provides insights into local kinetic energy and electron correlation effects, which are critical for understanding nucleophilic attack sites on the oxetane ring .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

  • Byproduct analysis : Use HPLC or GC-MS to identify impurities, then adjust protecting groups or reaction stoichiometry.
  • Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR) to optimize temperature and catalyst loading.
  • Triangulation : Validate results using multiple characterization methods (e.g., NMR and XPS for oxidation states) .

Q. How does the para-isopropoxy substituent influence biological activity compared to ortho/meta analogs?

The para-isopropoxy group enhances steric bulk and electron-donating effects, potentially increasing binding affinity to biological targets (e.g., enzymes or receptors). Comparative studies with ortho/methoxy analogs (e.g., N-(2-Methoxybenzyl)oxetan-3-amine) show that substituent position significantly alters solubility and metabolic stability. For example, para-substituted derivatives may exhibit improved membrane permeability in pharmacokinetic assays .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep under inert atmosphere (N₂/Ar) at 2–8°C in airtight containers to prevent oxidation or hydrolysis.
  • Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential amine toxicity. Avoid contact with strong acids/bases to prevent exothermic ring-opening reactions .

Q. How can the compound’s synthetic versatility be exploited in medicinal chemistry?

The oxetane ring serves as a bioisostere for carbonyl or tert-butyl groups, improving metabolic stability. The 4-isopropoxybenzyl moiety can be functionalized via cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores. For example, replacing the isopropoxy group with fluorinated analogs (e.g., trifluoromethyl) could enhance target selectivity .

Methodological Notes

  • Synthetic Optimization : Consider high-throughput screening to identify ideal catalysts for benzylation steps.
  • Data Validation : Employ statistical tools (e.g., ANOVA) to assess reproducibility in kinetic studies.
  • Safety Compliance : Refer to SDS guidelines (e.g., Combi-Blocks QB-1293) for spill management and waste disposal .

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